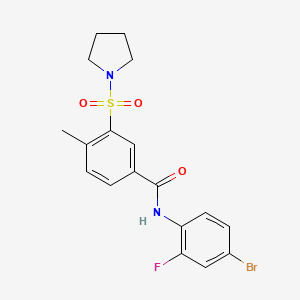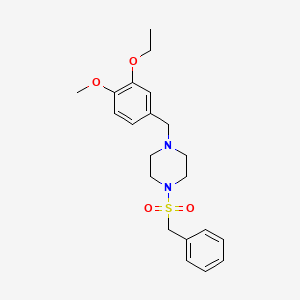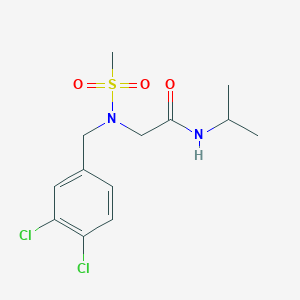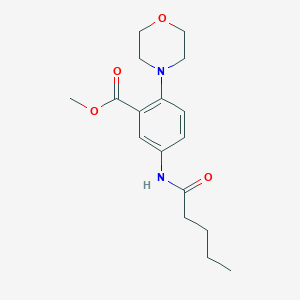![molecular formula C14H12BrN3S B12484315 N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a bromophenyl group and dimethyl substitutions further enhances its chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under acidic or basic conditions. The bromophenyl group can be introduced via a Suzuki coupling reaction using a suitable boronic acid and palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing high-throughput screening to identify the most efficient catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-phenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- N-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- N-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C14H12BrN3S |
|---|---|
Peso molecular |
334.24 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12BrN3S/c1-8-9(2)19-14-12(8)13(16-7-17-14)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,17,18) |
Clave InChI |
MPJGSGLZGFOCGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(biphenyl-4-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12484232.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12484240.png)
![2-(Diethylamino)ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B12484241.png)


![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)


![3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one](/img/structure/B12484298.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)

![2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12484331.png)

